2-Bromo-N-hydroxy-benzamidine
Overview
Description
2-Bromo-N-hydroxy-benzamidine is an organic compound characterized by the presence of a bromine atom, a hydroxy group, and an amidine functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-hydroxy-benzamidine typically involves the reaction of 2-bromobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-hydroxy-benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to form corresponding oxo derivatives, while the amidine group can undergo reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include substituted benzamidines with various functional groups.
Oxidation Reactions: Products include oxo derivatives of benzamidine.
Reduction Reactions: Products include amines derived from the reduction of the amidine group.
Scientific Research Applications
2-Bromo-N-hydroxy-benzamidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in studies investigating enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-N-hydroxy-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions stabilize the compound within the binding site, leading to inhibition or modulation of the target’s activity .
Comparison with Similar Compounds
- 2-Chloro-N-hydroxy-benzamidine
- 2-Iodo-N-hydroxy-benzamidine
- 2-Fluoro-N-hydroxy-benzamidine
Comparison: 2-Bromo-N-hydroxy-benzamidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and polarizability influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in medicinal chemistry and biochemical research .
Biological Activity
2-Bromo-N-hydroxy-benzamidine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, research findings, and potential applications, supported by data tables and case studies.
This compound has the molecular formula CHBrNO, with a molecular weight of approximately 215.05 g/mol. The compound features a bromine atom at the ortho position relative to the amidine functional group, which includes a hydroxy group attached to a benzamidine structure. This unique configuration enhances its chemical reactivity and biological activity, making it valuable in biochemical research and drug development .
The primary biological activity of this compound lies in its role as an enzyme inhibitor , particularly targeting various proteases. The compound interacts with these enzymes by binding to their active sites, effectively inhibiting their catalytic activity. This inhibition can lead to alterations in cellular signaling pathways and gene expression, impacting critical processes such as cell growth and differentiation .
Binding Affinity and Selectivity
Molecular docking studies have demonstrated that this compound forms stable complexes with target enzymes, which is crucial for understanding its binding affinities and the structural basis for enzyme inhibition. Its specificity for certain proteases allows it to serve as a valuable tool for studying enzyme functions and interactions within metabolic pathways .
Comparative Biological Activity
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and activities of related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Bromo-N-hydroxy-2-methyl-benzamidine | Methyl group at para position | Similar enzyme inhibition profile |
2-Bromo-benzamidine | Lacks hydroxy group | Less selective in enzyme inhibition |
N-Hydroxy-benzamidine | No bromine substituent | Broader spectrum of biological activity |
This comparison highlights how the presence of specific substituents, such as bromine and hydroxy groups, influences the compound's functionality and selectivity .
Case Studies and Research Findings
Research has indicated that this compound can significantly alter the behavior of cells by inhibiting specific proteases involved in disease processes. For instance, studies have shown its potential applications in cancer therapy by targeting proteases that are overexpressed in malignant cells .
In one notable study, researchers explored the compound's effects on transcription factors associated with acute myeloid leukemia (AML). The findings suggested that this compound could inhibit DNA binding activities of critical transcription factors like HOXA9, which is implicated in leukemic processes. This inhibition was observed to be dose-dependent, indicating its potential as a therapeutic agent in treating AML .
Properties
IUPAC Name |
2-bromo-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQOWPJQZVMMQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398992 | |
Record name | Benzenecarboximidamide,2-bromo-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132475-60-6 | |
Record name | Benzenecarboximidamide,2-bromo-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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